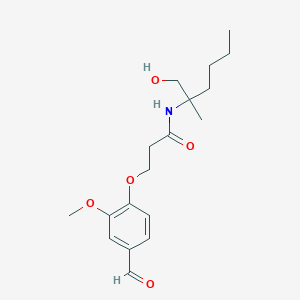
3-(4-formyl-2-methoxyphenoxy)-N-(1-hydroxy-2-methylhexan-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-formyl-2-methoxyphenoxy)-N-(1-hydroxy-2-methylhexan-2-yl)propanamide is an organic compound that belongs to the class of amides. This compound features a complex structure with multiple functional groups, including a formyl group, a methoxy group, a hydroxy group, and an amide linkage. Such compounds are often of interest in various fields of scientific research due to their potential biological activities and applications in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-formyl-2-methoxyphenoxy)-N-(1-hydroxy-2-methylhexan-2-yl)propanamide can be achieved through a multi-step process involving the following key steps:
Formation of the phenoxy intermediate: The starting material, 4-formyl-2-methoxyphenol, undergoes a nucleophilic substitution reaction with an appropriate halogenated compound to form the phenoxy intermediate.
Amidation reaction: The phenoxy intermediate is then reacted with 1-hydroxy-2-methylhexan-2-amine under suitable conditions to form the desired amide linkage.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-(4-formyl-2-methoxyphenoxy)-N-(1-hydroxy-2-methylhexan-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals or materials.
作用機序
The mechanism of action of 3-(4-formyl-2-methoxyphenoxy)-N-(1-hydroxy-2-methylhexan-2-yl)propanamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The presence of multiple functional groups allows for diverse interactions with molecular targets.
類似化合物との比較
Similar Compounds
3-(4-formyl-2-methoxyphenoxy)-N-(1-hydroxy-2-methylhexan-2-yl)propanamide: can be compared with other amides and phenoxy derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which may confer specific biological activities or chemical reactivity not observed in simpler analogs.
特性
IUPAC Name |
3-(4-formyl-2-methoxyphenoxy)-N-(1-hydroxy-2-methylhexan-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO5/c1-4-5-9-18(2,13-21)19-17(22)8-10-24-15-7-6-14(12-20)11-16(15)23-3/h6-7,11-12,21H,4-5,8-10,13H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZEDZGBPQRMTMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(CO)NC(=O)CCOC1=C(C=C(C=C1)C=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
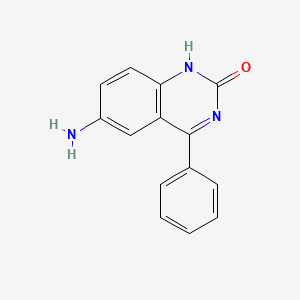
![2-fluoro-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzamide](/img/structure/B2669743.png)
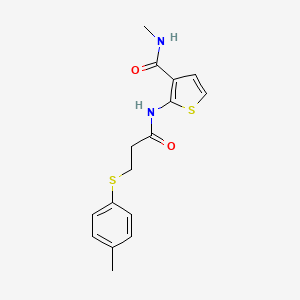
![8-(4-Benzhydrylpiperazin-1-yl)-1,3-dimethyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione](/img/new.no-structure.jpg)
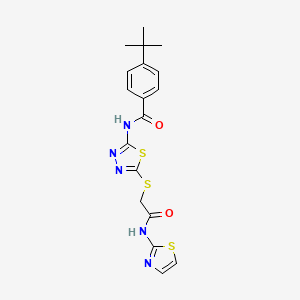
![(2E)-2-[[4-(dimethylamino)phenyl]methylidene]-3,4-dihydropyrazol-2-ium-5-olate](/img/structure/B2669752.png)

![N-[1-(2,6-Dichloropyrimidin-4-yl)pyrrolidin-3-yl]but-2-ynamide](/img/structure/B2669755.png)
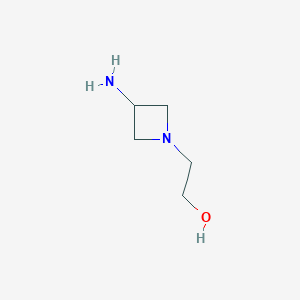
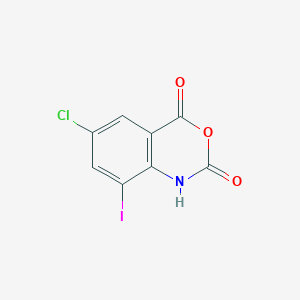
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-bromo-5-methoxybenzamide](/img/structure/B2669758.png)

![3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B2669762.png)
